molecular formula C13H10N2O2 B5384432 4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B5384432
M. Wt: 226.23 g/mol
InChI Key: ZOJLKJWDGDZCLL-UHFFFAOYSA-N
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Description

4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound that features a benzodiazepine core fused with a furan ring. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines the characteristics of both benzodiazepines and furans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of a furan derivative with a benzodiazepine precursor. One common method includes the use of a base-promoted domino reaction of β-keto compounds with vinyl dichlorides under operationally simple reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. The conversion of furfural to the desired furan derivative can be achieved through catalytic processes that adhere to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrobenzodiazepines.

    Substitution: Halogenated benzodiazepine derivatives.

Scientific Research Applications

4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . The furan ring may contribute to additional biological activities through its interaction with other molecular pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(furan-2-yl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13-8-11(12-6-3-7-17-12)14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLKJWDGDZCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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